2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 233.306 g/mol. It is identified by the CAS number 173070-28-5. The compound features a methoxy group and a dimethylaminoethyl side chain, which contribute to its unique properties. The structure can be represented using the SMILES notation: COc1ccc2C(=O)C(CCN(C)C)Cc2c1, and its InChI is InChI=1S/C14H19NO2/c1-15(2)7-6-10-8-11-9-12(17-3)4-5-13(11)14(10)16/h4-5,9-10H,6-8H2,1-3H3 .
These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.
Preliminary studies suggest that 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one may exhibit biological activities associated with central nervous system modulation, potentially acting as an antidepressant or anxiolytic agent. The presence of the dimethylamino group is often linked to increased lipophilicity, enhancing blood-brain barrier penetration and thus influencing neuropharmacological effects . Further research is required to elucidate its specific mechanisms of action and therapeutic potential.
Several synthesis methods have been proposed for 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one:
These methods provide pathways for synthesizing this compound in both laboratory and industrial settings.
The compound's unique structure positions it for various applications:
Interaction studies involving 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one focus on its binding affinity with neurotransmitter receptors and enzymes. Initial findings indicate possible interactions with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions . Further investigations into these interactions could provide insights into its pharmacological profile and therapeutic applications.
Several compounds share structural similarities with 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one, offering interesting points of comparison:
| Compound Name | Chemical Structure | Key Differences |
|---|---|---|
| 1-[4-(Dimethylamino)phenyl]-2-butanone | Structure | Contains a phenyl group instead of an indene structure; used in analgesics. |
| 5-Methoxy-N,N-dimethyltryptamine | Structure | Tryptamine derivative; known for psychoactive properties. |
| 4-Methoxy-N,N-dimethylaniline | Structure | Aniline derivative; utilized in dye synthesis rather than pharmaceuticals. |
The uniqueness of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one lies in its indene core combined with the dimethylamino side chain, which may confer distinct biological properties not observed in other similar compounds.
A groundbreaking approach to indenone-fused pyran derivatives involves a one-pot cascade reaction between aryl enaminones and cyclopropenones. This method employs simultaneous aryl C–H and enamine C–H functionalization, followed by cyclopropenone C–C bond cleavage and 1,3-rearrangement of an allylic alcohol intermediate. The process concludes with intramolecular O-nucleophilic addition and dimethylamine elimination, constructing both the indenone and pyran scaffolds in a single operation (Scheme 1). Key advantages include:
This methodology demonstrates compatibility with diverse aryl substituents, including electron-donating and withdrawing groups, yielding products with up to 85% efficiency.
Persulfate-promoted radical cascades offer an alternative route to functionalized indenones. Using sodium persulfate (Na₂S₂O₈) in acetonitrile-water solvents, biaryl ynones undergo alkylation with 1,4-dihydropyridines (DHPs) via a radical chain mechanism. The process involves:
Optimization studies revealed that mixed MeCN-H₂O solvents enhance yields by 20–30% compared to pure solvents, likely due to improved radical stability and substrate solubility.
The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating diverse biological activities across multiple therapeutic areas [1] [2] [3]. The compound 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one incorporates key structural elements that position it within this pharmacologically active chemical space, including a methoxy substituent at the 5-position and a dimethylaminoethyl side chain at the 2-position [5]. These structural features are particularly relevant for enzyme inhibition and receptor modulation activities, as demonstrated by extensive structure-activity relationship studies of related indanone derivatives [1] [6] [3].
Monoamine oxidase represents a critical enzymatic target for neurological and psychiatric disorders, existing as two distinct isoforms with different substrate specificities and tissue distributions [7] [8]. Monoamine oxidase A predominantly metabolizes noradrenaline and serotonin, while monoamine oxidase B exhibits higher specificity for exogenous amines such as benzylamine and phenylethylamine [7] [9]. The structural basis for isoform selectivity has been extensively characterized, with key amino acid differences including isoleucine-335 in monoamine oxidase A versus tyrosine-326 in monoamine oxidase B determining substrate and inhibitor specificities [8] [10].
Indanone derivatives have emerged as potent and selective monoamine oxidase inhibitors, with structure-activity relationships revealing that substitution patterns significantly influence potency and selectivity [1] [2] [3]. Carbon-6 substituted indanones demonstrate exceptional monoamine oxidase B selectivity, with half-maximal inhibitory concentration values ranging from 0.001 to 0.030 micromolar [3]. In contrast, carbon-5 substituted derivatives exhibit moderate selectivity with higher half-maximal inhibitory concentration values of 1-5 micromolar for monoamine oxidase B [2] [3].
The methoxy substitution at the 5-position of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one suggests potential monoamine oxidase B selectivity based on established structure-activity relationships [1] [3]. Related benzylidene-indanone derivatives with similar substitution patterns demonstrate monoamine oxidase B specific inhibition with half-maximal inhibitory concentration values below 2.74 micromolar [1]. The dimethylaminoethyl side chain may contribute additional binding interactions within the enzyme active site, potentially enhancing selectivity through favorable electrostatic interactions with key amino acid residues [7] [10].
Table 1: Monoamine Oxidase Inhibition Profile of Indanone Derivatives
| Compound Type | Monoamine Oxidase A Half-maximal Inhibitory Concentration (micromolar) | Monoamine Oxidase B Half-maximal Inhibitory Concentration (micromolar) | Selectivity |
|---|---|---|---|
| Carbon-6 substituted indanones [3] | >10 | 0.001-0.030 | Monoamine oxidase B selective |
| Carbon-5 substituted indanones [2] [3] | 5-15 | 1-5 | Moderate monoamine oxidase B selective |
| Benzylidene-indanones [1] | 0.131-2.74 | <2.74 | Monoamine oxidase B selective |
| 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one | Not determined | Not determined | Predicted monoamine oxidase B selective |
The catalytic mechanism of monoamine oxidase involves flavin adenine dinucleotide-mediated oxidation of amine substrates, with the enzyme exhibiting a bipartite active site structure in monoamine oxidase B that accommodates larger inhibitors [7] [10]. The structural features of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one, including the extended dimethylaminoethyl chain, may enable binding across both the substrate binding cavity and peripheral entrance cavity of monoamine oxidase B, potentially resulting in high-affinity inhibition [7] [10].
Acetylcholinesterase represents a serine hydrolase responsible for the rapid hydrolysis of acetylcholine at cholinergic synapses, exhibiting remarkable catalytic efficiency with each molecule degrading approximately 25,000 acetylcholine molecules per second [9] [11]. The enzyme structure features a deep narrow gorge penetrating approximately 20 angstroms into the protein, with the active site located at the base comprising both anionic and esteratic subsites [9] [11]. The anionic subsite binds the quaternary ammonium group of acetylcholine through interactions with 14 conserved aromatic residues lining the active site gorge, while the esteratic subsite contains the catalytic triad of serine-200, histidine-440, and glutamate-327 [9] [11].
Indanone derivatives have demonstrated significant acetylcholinesterase inhibitory activity, with structure-activity relationships revealing the importance of substitution patterns for potency and selectivity [12] [13]. Dimethoxy-substituted indanone derivatives exhibit exceptional acetylcholinesterase inhibition, with compounds designated as D28, D29, and D30 demonstrating half-maximal inhibitory concentration values of 0.0248, 0.0224, and 0.0257 micromolar respectively [12]. These compounds show high selectivity for acetylcholinesterase over butyrylcholinesterase, with butyrylcholinesterase half-maximal inhibitory concentration values exceeding 0.1 micromolar [12].
The structural features of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one suggest potential acetylcholinesterase inhibitory activity through multiple binding modes [12] [13]. The methoxy group at the 5-position may form hydrogen bonding interactions with key amino acid residues in the active site, while the dimethylaminoethyl side chain could provide favorable electrostatic interactions with the anionic subsite [12] [9]. The indanone core structure may occupy the hydrophobic regions of the active site gorge, contributing to overall binding affinity [13] [11].
Table 2: Acetylcholinesterase Inhibition Profile of Indanone Derivatives
| Indanone Derivative | Acetylcholinesterase Half-maximal Inhibitory Concentration (micromolar) | Butyrylcholinesterase Half-maximal Inhibitory Concentration (micromolar) | Selectivity Index |
|---|---|---|---|
| D28 (dimethoxy substituted) [12] | 0.0248 | >0.1 | Acetylcholinesterase selective |
| D29 (dimethoxy substituted) [12] | 0.0224 | >0.1 | Acetylcholinesterase selective |
| D30 (dimethoxy substituted) [12] | 0.0257 | >0.1 | Acetylcholinesterase selective |
| 4-Methoxy-2-indanone | Moderate inhibition | Moderate inhibition | Non-selective |
| 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one | Not determined | Not determined | Predicted moderate |
Molecular docking studies of related indanone derivatives reveal key binding interactions within the acetylcholinesterase active site [12] [13]. The terminal nitrogen atoms of dimethylamino groups form strong polar interactions with active site residues, while methoxy substituents can engage in hydrogen bonding with asparagine-289 [12]. Van der Waals interactions with hydrophobic residues including tryptophan-82, phenylalanine-329, and tyrosine-332 contribute to overall binding stability [12] [13].
The catalytic mechanism of acetylcholinesterase involves nucleophilic attack by serine-200 on the carbonyl carbon of acetylcholine, forming a tetrahedral intermediate that collapses to generate an acyl-enzyme intermediate and free choline [9] [11]. Subsequent hydrolysis by water, facilitated by histidine-440, regenerates the free enzyme and releases acetate [9]. Competitive inhibitors like indanone derivatives bind to the active site and prevent substrate access, while maintaining the native enzyme conformation [9] [11].
Nuclear factor kappa B represents a master regulator of inflammatory responses and cellular survival pathways, comprising five subunits that form various homodimeric and heterodimeric complexes [15] [16] [17]. The canonical nuclear factor kappa B pathway responds to diverse stimuli through activation of the inhibitor of kappa B kinase complex, leading to phosphorylation and degradation of inhibitor of kappa B proteins and subsequent nuclear translocation of nuclear factor kappa B dimers [18] [15]. In oncological contexts, constitutive nuclear factor kappa B activation promotes tumor cell proliferation, angiogenesis, and apoptosis evasion while suppressing immune surveillance mechanisms [15] [19] [20].
The relationship between chronic inflammation and cancer progression involves nuclear factor kappa B-mediated upregulation of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-6, and interleukin-8 [15] [19] [20]. These cytokines create a tumor-promoting microenvironment that supports cellular proliferation, genomic instability, and metastatic potential [15] [19]. Nuclear factor kappa B activation also increases expression of anti-apoptotic proteins such as Bcl-2 and inhibitor of apoptosis proteins, enabling cancer cells to evade programmed cell death [15] [16].
Indanone derivatives have demonstrated significant anti-inflammatory activity through nuclear factor kappa B pathway modulation [6] [21]. 2-Benzylidene-indanone derivatives effectively inhibit lipopolysaccharide-induced tumor necrosis factor alpha and interleukin-6 expression in primary macrophages, with the most active compounds achieving 79-85% inhibition of tumor necrosis factor alpha and 69-81% inhibition of interleukin-6 [6]. These effects correlate with blockade of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways [6].
Table 3: Nuclear Factor Kappa B Pathway Regulation by Indanone Derivatives
| Compound Class | Tumor Necrosis Factor Alpha Inhibition (%) | Interleukin-6 Inhibition (%) | Nuclear Factor Kappa B Pathway Effect |
|---|---|---|---|
| 2-Benzylidene-indanones [6] | 79-85 | 69-81 | Significant inhibition |
| Dimethyl trisulfide [21] | 60-70 | 50-60 | Moderate inhibition |
| Indanone anti-inflammatory compounds [6] | 70-80 | 60-75 | Variable inhibition |
| 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one | Not determined | Not determined | Predicted moderate |
The structural features of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one suggest potential nuclear factor kappa B pathway modulation based on established structure-activity relationships of related compounds [6] [21]. The methoxy substitution may enhance anti-inflammatory activity through improved cellular penetration and target engagement, while the dimethylaminoethyl side chain could provide additional binding interactions with key regulatory proteins [6] [21].
Mechanistic studies reveal that effective nuclear factor kappa B inhibitors often target upstream signaling components including the inhibitor of kappa B kinase complex or nuclear factor kappa B-inducing kinase [18] [17]. The ability of indanone derivatives to modulate these pathways may involve direct enzyme inhibition or interference with protein-protein interactions critical for pathway activation [6] [17]. The dual anti-inflammatory and potential anticancer properties of indanone derivatives make them attractive candidates for therapeutic development in inflammation-associated malignancies [6] [15] [19].
The structure-activity relationship analysis of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one reveals critical insights into how molecular modifications influence biological activity, particularly in the areas of bioavailability enhancement, neuroprotective efficacy, and enzyme binding affinity. This comprehensive examination focuses on three key aspects that determine the compound's therapeutic potential.
The incorporation of piperidine moieties into indanone scaffolds has demonstrated profound effects on pharmacokinetic properties and bioavailability. Research investigating indanone-piperidine hybrid compounds has shown that the presence of 1-methylpiperidine in the tail segment produces superior neuroprotective effects compared to benzofuranone analogues [1] [2]. These compounds exhibited robust cell viabilities in oxygen glucose deprivation/reperfusion models and demonstrated favorable blood-brain barrier permeability as confirmed by parallel artificial membrane permeability assays [1].
The molecular basis for enhanced bioavailability stems from the piperidine ring's basic nitrogen, which increases the compound's lipophilicity and facilitates membrane penetration . The dimethylamino group in 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one is particularly significant, as it enhances blood-brain barrier penetration and influences neuropharmacological effects through increased lipophilicity . This structural feature enables the compound to overcome the restrictive nature of the blood-brain barrier, which typically limits the penetration of more than 98% of small-molecule drugs [4].
| Hybridization Type | Bioavailability Enhancement | Molecular Properties | Neuroprotective Impact |
|---|---|---|---|
| Direct Piperidine Attachment | Moderate improvement | Increased basicity | Baseline activity |
| Ethyl-Linked Piperidine | Significant BBB penetration | Enhanced lipophilicity | Enhanced cell viability |
| Methylpiperidine Variants | Optimal oral absorption | Favorable log P values | Superior protection |
| Benzylpiperidine Conjugates | Enhanced tissue distribution | Reduced efflux susceptibility | Reduced cytotoxicity |
| Cyclic Piperidine Systems | Improved metabolic stability | Optimized ADME profile | Improved therapeutic index |
Computational analysis has revealed that compounds with optimized piperidine hybridization exhibit excellent oral absorption properties and high bioavailability scores [5]. The five principles of pharmacophore determination indicate that such modifications result in promising compounds with bioavailability scores of 0.55 or higher, representing significant improvements over unmodified scaffolds [5].
The positional arrangement of substituent groups on the indanone core significantly influences neuroprotective activity. Studies of methoxy-substituted 2-benzylidene-1-indanone derivatives have demonstrated that C4-methoxy substitution on ring A, combined with meta (3') hydroxyl substitution on ring B, produces compounds with both adenosine A1 and A2A receptor affinity in the nanomolar range [6]. Specifically, compounds with this substitution pattern achieved A1 Ki values of 41 nanomolar and A2A Ki values of 97 nanomolar [6].
The 5-methoxy group in 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one plays a crucial role in determining biological activity. Research has shown that the presence of methoxy groups at specific positions enhances receptor binding affinity and selectivity [6]. The electron-donating nature of the methoxy group influences the electronic distribution within the indanone ring system, thereby modulating interactions with target proteins.
| Compound Series | Structural Features | Bioavailability Effect | Neuroprotective Efficacy | Key Binding Affinities |
|---|---|---|---|---|
| Indanone-Piperidine Hybrids | 1-Methylpiperidine tail segment | Enhanced BBB permeability | Superior effects vs benzofuranone | IC50: 3.125-100 μM range |
| Methoxy-Substituted Benzylidene-Indanones | C4-OCH3 + ring B hydroxyl substitution | Improved A1/A2A receptor affinity | Nanomolar A1/A2A antagonism | Ki: 41-97 nM (A1/A2A) |
| Dimethylamino-Ethyl Indanones | Dimethylamino ethyl side chain | Increased lipophilicity | CNS modulation potential | Receptor binding confirmed |
| Substituted 1-Indanone Derivatives | Various aromatic substitutions | Moderate to good cellular uptake | Moderate enzymatic inhibition | Variable IDO1 inhibition |
| Piperidine-Indanone Conjugates | Benzyl piperidine moiety | Superior oral bioavailability | Enhanced neuronal protection | AChE: submicromolar range |
Neuroprotective efficacy is particularly influenced by the substitution pattern on the aromatic rings. Studies have shown that the presence of hydroxyl substituent groups at positions C3' and C5' of ring B, along with methoxy substituent groups at the C7 position of ring A, play vital roles in neuroprotective, antioxidant, and anti-inflammatory activities [7] [8]. The dimethylamino ethyl side chain in the target compound contributes to central nervous system modulation, potentially acting through antidepressant or anxiolytic mechanisms .
The binding affinity of 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one to various enzymes is governed by complex steric and electronic interactions. Molecular docking studies have revealed that indanone derivatives interact with acetylcholinesterase through dual binding sites, with the indanone moiety positioned at the peripheral anionic site and the protonated nitrogen interacting with the catalytic anionic site [9] [10].
The steric arrangement is critical for optimal binding. The 5,6-dimethoxy-indanone moiety in related compounds is surrounded by residues Tyr70, Leu282, and Trp279 through hydrophobic interactions at the entrance of the enzyme gorge [9]. The indanone group forms π-π stacking interactions with the indole ring of Trp279, while the methoxy groups interact with the side chains of Leu282 [9]. This positioning is essential for maintaining high binding affinity and selectivity.
| Enzyme Target | Binding Mode | Key Interactions | Steric Factors | Electronic Effects |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Dual site interaction (CAS/PAS) | π-π stacking with Trp279 | Indanone positioning critical | Electron-donating methoxy groups |
| Adenosine A1 Receptor | Antagonistic binding | Hydrophobic pocket binding | Ring B substitution effects | Hydroxyl hydrogen bonding |
| Adenosine A2A Receptor | Selective antagonism | Methoxy group orientation | Alkyl chain flexibility | Amine protonation state |
| Monoamine Oxidase-B (MAO-B) | Non-competitive inhibition | π-π with Tyr435/Tyr407 | Phenyl ring orientation | Carbonyl electrophilicity |
| Indoleamine 2,3-dioxygenase (IDO1) | Direct protein interaction | Active site accommodation | Bulky substituent tolerance | Aromatic π-electron density |
Electronic factors play an equally important role in determining binding affinity. The electron-donating methoxy groups enhance the electron density of the aromatic system, facilitating stronger π-π interactions with aromatic amino acid residues [9] [10]. The carbonyl group in the indanone ring is particularly active in terms of interaction, serving as both a hydrogen bond acceptor and participating in electrostatic interactions with positively charged residues [10].
The dimethylamino group contributes to binding affinity through its ability to exist in protonated form under physiological conditions, enabling ionic interactions with negatively charged amino acid residues . This protonation state is pH-dependent and can influence the compound's selectivity for different enzyme targets. The flexibility of the ethyl linker between the dimethylamino group and the indanone core allows for conformational adjustments that optimize binding geometry .